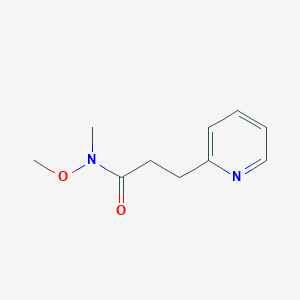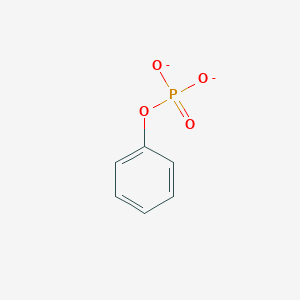
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is an organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxylamine functional group attached to an acetamidine moiety, which is further connected to a tetrahydro-pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide typically involves the following steps:
Formation of the Tetrahydro-pyran Ring: The tetrahydro-pyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Acetamidine Group: The acetamidine group can be introduced by reacting the tetrahydro-pyran derivative with acetamidine hydrochloride in the presence of a base such as sodium hydroxide.
Hydroxylamine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamidine group can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxylamine group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of extracellular matrix degradation and the suppression of inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxy-2-(tetrahydro-pyran-4-yl)-acetamide
- N-hydroxy-4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl-acetamide
Uniqueness
N inverted exclamation mark -Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced enzyme inhibition and therapeutic potential, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(oxan-4-yl)ethanimidamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(9-10)5-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9) |
Clave InChI |
ZULJWFAXUYIGTQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Ethoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B8584641.png)

![2-[2-(1,3-Dioxan-2-yl)ethyl]cyclohexanone](/img/structure/B8584660.png)


![Ethyl [2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B8584680.png)
![Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate](/img/structure/B8584685.png)







